molecular formula C19H13N3O B416965 1-(9H-xanthen-9-yl)benzotriazole

1-(9H-xanthen-9-yl)benzotriazole

Cat. No.: B416965
M. Wt: 299.3g/mol
InChI Key: WZNDYZRSRBKWKU-UHFFFAOYSA-N
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Description

1-(9H-xanthen-9-yl)benzotriazole: is a compound that combines the structural features of xanthene and benzotriazole Xanthene is a tricyclic aromatic compound, while benzotriazole is a heterocyclic compound containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(9H-xanthen-9-yl)benzotriazole typically involves the reaction of xanthene derivatives with benzotriazole under specific conditions. One common method is the nucleophilic substitution reaction where a xanthene derivative reacts with benzotriazole in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 1-(9H-xanthen-9-yl)benzotriazole can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted benzotriazole derivatives .

Scientific Research Applications

Chemistry: 1-(9H-xanthen-9-yl)benzotriazole is used as a building block in organic synthesis.

Biology: In biological research, the compound is studied for its potential as a fluorescent probe. The xanthene moiety imparts fluorescence properties, making it useful in imaging and diagnostic applications .

Medicine: The compound is being investigated for its potential therapeutic applications. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the field of cancer research .

Industry: In the industrial sector, this compound is used as a corrosion inhibitor. Its ability to form protective films on metal surfaces helps prevent corrosion, extending the lifespan of metal components .

Mechanism of Action

The mechanism of action of 1-(9H-xanthen-9-yl)benzotriazole involves its interaction with specific molecular targets. In biological systems, the compound can bind to proteins and enzymes, modulating their activity. The xanthene moiety’s fluorescence properties also allow it to be used as a probe for studying cellular processes .

Comparison with Similar Compounds

  • 9H-xanthen-9-one
  • 1-hydroxy-1,2,3,4-tetrahydro-9H-xanthen-9-one
  • 2-chloro-7-nitro-9H-xanthen-9-one
  • 9H-selenoxanthen-9-one
  • 9H-xanthene-9-carboxamide

Comparison: 1-(9H-xanthen-9-yl)benzotriazole is unique due to the presence of both xanthene and benzotriazole moieties. This combination imparts distinct chemical and physical properties, such as enhanced fluorescence and potential biological activity. Compared to similar compounds, it offers a broader range of applications in various fields .

Properties

Molecular Formula

C19H13N3O

Molecular Weight

299.3g/mol

IUPAC Name

1-(9H-xanthen-9-yl)benzotriazole

InChI

InChI=1S/C19H13N3O/c1-5-11-17-13(7-1)19(14-8-2-6-12-18(14)23-17)22-16-10-4-3-9-15(16)20-21-22/h1-12,19H

InChI Key

WZNDYZRSRBKWKU-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)N4C5=CC=CC=C5N=N4

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)N4C5=CC=CC=C5N=N4

Origin of Product

United States

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